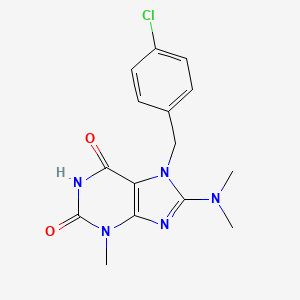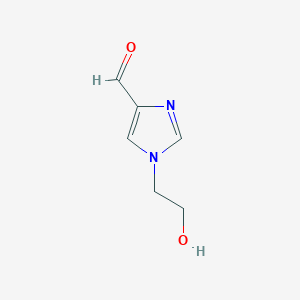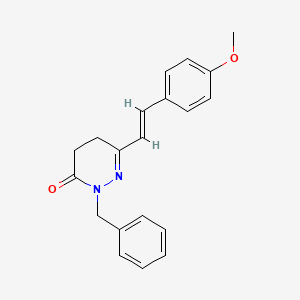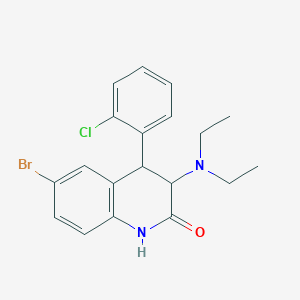
3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their diverse biological activities such as antimalarial, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the application of Vilsmeier–Haack reaction . In one study, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized using this method. The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by spectroscopic methods . For instance, a compound similar to the one , “2-[(Z)-[(2-chloro-8-methylquinolin-3-yl)methylidene]amino]guanidine”, has a molecular weight of 261.71018 g/mol and obeys Lipinski’s rule of five without violation .Chemical Reactions Analysis
Quinoline derivatives have been used to construct fused or binary quinoline-cord heterocyclic systems . They have also been used in the synthesis of novel α-aminophosphonates derivatives .科学的研究の応用
Synthesis and Characterization
- Synthesis and Characterization Techniques : 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one and its derivatives have been synthesized and characterized using various techniques such as FTIR, NMR, HSQC, DEPT-135, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations have also been used to investigate their electronic structure, chemical reactivity, and optical properties (Sarveswari et al., 2015).
Antimicrobial and Antifungal Applications
- Antimicrobial Properties : Compounds synthesized from this compound have been evaluated for their antimicrobial activities against various Gram-negative and Gram-positive organisms, as well as fungal organisms like Aspergillus and Candida (Sarveswari & Vijayakumar, 2016).
Structural Analysis and Drug Development
- Structural Analysis for Drug Development : The analysis of molecular structures and intermolecular interactions of derivatives of this compound provides insights crucial for drug development. The absence of classical hydrogen bonds and the presence of nonclassical C-H...O/N interactions in these compounds are notable (Rizvi et al., 2008).
Pharmacological Potential
- Antioxidant and Anti-Diabetic Agents : Novel chloroquinoline derivatives synthesized from this compound were evaluated for their antioxidant activities and potential as anti-diabetic agents. These studies included assessments of chemical reactivity, CT-DNA binding, molecular docking, and pharmacological properties (Murugavel et al., 2017).
Antileishmanial and Antibacterial Screening
- Antileishmanial and Antibacterial Activities : Heterocyclic chalcones derived from this compound demonstrated significant antileishmanial and antibacterial activities, highlighting their potential in addressing infectious diseases (Rizvi et al., 2010).
Industrial Applications
- Lubricating Grease Antioxidants : Derivatives of this compound have been explored for their effectiveness as antioxidants in lubricating greases, indicating a potential application in industrial settings (Hussein et al., 2016).
作用機序
The mechanism of action of quinoline derivatives is diverse and depends on their specific structures and targets. They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c1-13-6-5-9-15-12-16(19(20)21-18(13)15)10-11-17(22)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJXEFUUCNCHAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)


![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)


![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)



![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)
